3-Chloro-6-fluoro-1-methoxyisoquinoline
Description
3-Chloro-6-fluoro-1-methoxyisoquinoline (CAS 1443759-45-2) is a halogenated isoquinoline derivative with the molecular formula C₁₀H₇ClFNO and a molecular weight of 211.62 g/mol. Key physicochemical properties include a boiling point of 313.2±37.0 °C and a density of 1.348±0.06 g/cm³ . The compound features a chlorine atom at position 3, a fluorine atom at position 6, and a methoxy group at position 1 on the isoquinoline scaffold. These substitutions confer distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Notably, data on solubility, melting point, and safety parameters (e.g., MSDS) remain unavailable, highlighting gaps for future research .
Properties
IUPAC Name |
3-chloro-6-fluoro-1-methoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-14-10-8-3-2-7(12)4-6(8)5-9(11)13-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCWFHMWYOVEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=CC2=CC(=N1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443759-45-2 | |
| Record name | 3-chloro-6-fluoro-1-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-fluoro-1-methoxyisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline as the core structure.
Fluorination: The fluoro group is introduced at the 6th position using fluorinating agents like hydrogen fluoride (HF) or fluorine gas (F2).
Methoxylation: The methoxy group is added at the 1st position using methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-6-fluoro-1-methoxyisoquinoline can undergo nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced isoquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include derivatives with different functional groups replacing the chloro or fluoro groups.
Oxidation Products: Oxidized isoquinoline derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced isoquinoline derivatives with fewer double bonds or additional hydrogen atoms.
Scientific Research Applications
Chemistry: 3-Chloro-6-fluoro-1-methoxyisoquinoline is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in the development of probes and assays for studying enzyme activity and receptor binding .
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and polymers with specific properties .
Mechanism of Action
The mechanism of action of 3-Chloro-6-fluoro-1-methoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below summarizes key differences between 3-chloro-6-fluoro-1-methoxyisoquinoline and two closely related analogs:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| This compound | 1443759-45-2 | C₁₀H₇ClFNO | 211.62 | Cl-3, F-6, OMe-1 | 313.2±37.0 | 1.348±0.06 |
| 1-Chloro-6-methoxyisoquinoline | 132997-77-4 | C₁₀H₈ClNO | 197.63 | Cl-1, OMe-6 | N/A | N/A |
| 3-Chloro-6-fluoro-7-methoxyisoquinoline | 1698813-47-6 | C₁₀H₇ClFNO | 211.62 | Cl-3, F-6, OMe-7 | N/A | N/A |
Key Observations:
Molecular Weight and Halogenation: The target compound’s molecular weight (211.62) exceeds that of 1-chloro-6-methoxyisoquinoline (197.63) due to the addition of fluorine. Fluorine’s high electronegativity enhances polarity and may improve metabolic stability in drug candidates compared to non-fluorinated analogs . Both this compound and 3-chloro-6-fluoro-7-methoxyisoquinoline share identical molecular formulas but differ in methoxy positioning, illustrating structural isomerism.
In contrast, the 7-methoxy analog positions the group farther from the nitrogen, which could reduce electronic effects on the aromatic system . Halogen Placement: Chlorine at position 3 and fluorine at position 6 create a unique electronic profile.
Biological Activity
3-Chloro-6-fluoro-1-methoxyisoquinoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chlorine (Cl) and fluorine (F) substituents that may influence its pharmacological properties.
- A methoxy group (-OCH₃) that can enhance lipophilicity and affect binding interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For example, it has been suggested that it interacts with kinases or phosphatases, affecting signal transduction pathways.
- Receptor Modulation : It may bind to certain receptors, modulating their activity. This could influence processes such as cell proliferation, apoptosis, and inflammation.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antibiotic development.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity. In vitro assays have indicated that it can inhibit the growth of cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve cell cycle arrest and induction of apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate a promising profile for potential use in treating infections caused by resistant strains of bacteria.
Case Study 2: Anticancer Activity
In a laboratory study assessing its anticancer properties, this compound was tested against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.2 |
| A549 (Lung) | 12.5 |
| HeLa (Cervical) | 10.8 |
The compound exhibited significant cytotoxicity, particularly against HeLa cells, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
